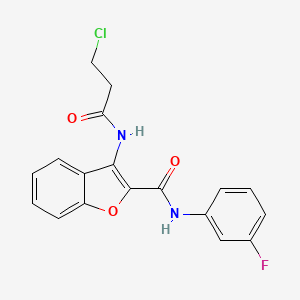
3-(3-chloropropanamido)-N-(3-fluorophenyl)benzofuran-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-chloropropanamido)-N-(3-fluorophenyl)benzofuran-2-carboxamide is a synthetic organic compound that belongs to the class of benzofuran derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of both chloropropanamido and fluorophenyl groups in the molecule suggests that it may exhibit unique chemical and biological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-chloropropanamido)-N-(3-fluorophenyl)benzofuran-2-carboxamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of Benzofuran Core: The benzofuran core can be synthesized through cyclization reactions involving phenol derivatives and suitable electrophiles.
Introduction of Carboxamide Group: The carboxamide group can be introduced via amidation reactions using appropriate amines and carboxylic acid derivatives.
Attachment of Chloropropanamido Group: The chloropropanamido group can be attached through nucleophilic substitution reactions involving chlorinated alkyl chains and amines.
Incorporation of Fluorophenyl Group: The fluorophenyl group can be introduced through electrophilic aromatic substitution reactions using fluorinated benzene derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve high yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
3-(3-chloropropanamido)-N-(3-fluorophenyl)benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding oxides or hydroxyl derivatives.
Reduction: Reduction reactions can lead to the formation of amine or alcohol derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chloropropanamido and fluorophenyl groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles such as amines and thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential therapeutic agent due to its unique chemical structure.
Industry: Used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 3-(3-chloropropanamido)-N-(3-fluorophenyl)benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways would require further experimental studies to elucidate.
類似化合物との比較
Similar Compounds
- 3-(3-chloropropanamido)-N-(3-chlorophenyl)benzofuran-2-carboxamide
- 3-(3-chloropropanamido)-N-(3-methylphenyl)benzofuran-2-carboxamide
- 3-(3-chloropropanamido)-N-(3-nitrophenyl)benzofuran-2-carboxamide
Uniqueness
The presence of the fluorophenyl group in 3-(3-chloropropanamido)-N-(3-fluorophenyl)benzofuran-2-carboxamide may confer unique properties such as increased lipophilicity, altered electronic effects, and potential for specific biological interactions compared to its analogs.
生物活性
3-(3-Chloropropanamido)-N-(3-fluorophenyl)benzofuran-2-carboxamide is a synthetic compound that has garnered attention for its potential therapeutic applications. This article explores its biological activity, focusing on mechanisms of action, effects on various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound can be characterized by its unique structure, which combines a benzofuran moiety with a carboxamide functional group. The presence of a chloropropanamido and a fluorophenyl group enhances its biological activity by influencing binding interactions with target proteins.
Research indicates that compounds similar to this compound often interact with multiple biological targets. The following mechanisms have been noted:
- Cholinesterase Inhibition : Compounds in the benzofuran class have shown potential in inhibiting cholinesterase enzymes, which are crucial for neurotransmitter regulation. This inhibition can enhance cholinergic signaling, beneficial in treating neurodegenerative diseases like Alzheimer's .
- Cannabinoid Receptor Modulation : Certain derivatives exhibit affinity for cannabinoid receptors, particularly CB2 receptors, which are involved in anti-inflammatory responses and neuroprotection .
- Neuroprotection : The compound may protect neurons from amyloid-beta-induced toxicity, a hallmark of Alzheimer's disease. This neuroprotective effect is attributed to its ability to modulate microglial activation and promote an anti-inflammatory phenotype .
Biological Activity Data
Case Studies
- Neuroprotective Studies : A study evaluated the effects of similar benzofuran derivatives on neuroprotection against Aβ oligomers. The most promising compound demonstrated significant neuroprotective properties and was able to switch microglial cells from a pro-inflammatory to an anti-inflammatory state, indicating potential for Alzheimer's treatment .
- Pharmacological Profiling : In vitro studies assessed the pharmacological profiles of several derivatives of benzofuran compounds, revealing their capacity to modulate neurotransmitter systems effectively. This profile suggests that this compound may share similar properties, warranting further investigation into its therapeutic potential.
特性
IUPAC Name |
3-(3-chloropropanoylamino)-N-(3-fluorophenyl)-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClFN2O3/c19-9-8-15(23)22-16-13-6-1-2-7-14(13)25-17(16)18(24)21-12-5-3-4-11(20)10-12/h1-7,10H,8-9H2,(H,21,24)(H,22,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCLPPGMDVPBRSR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(O2)C(=O)NC3=CC(=CC=C3)F)NC(=O)CCCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClFN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














